molecular formula C15H12FNO3 B6404733 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid CAS No. 1261989-08-5

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid

Cat. No.: B6404733
CAS No.: 1261989-08-5
M. Wt: 273.26 g/mol
InChI Key: WQXVHHZFOWSDDN-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid is an organic compound that features both an acetylaminophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenyl with acetic anhydride to form 3-acetylaminophenyl. This intermediate is then subjected to a coupling reaction with 5-fluorobenzoic acid under specific conditions, such as the presence of a catalyst like palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylaminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity, leading to more effective biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminophenyl)-5-fluorobenzoic acid
  • 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid
  • 3-(3-Acetylaminophenyl)-5-chlorobenzoic acid

Uniqueness

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the acetylaminophenyl and fluorobenzoic acid groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

3-(3-acetamidophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-14-4-2-3-10(8-14)11-5-12(15(19)20)7-13(16)6-11/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXVHHZFOWSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690618
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-08-5
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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